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molecular formula C8H6N4O B8616210 3-Aminophenyl-1,3,4-triazole-5-one

3-Aminophenyl-1,3,4-triazole-5-one

Cat. No. B8616210
M. Wt: 174.16 g/mol
InChI Key: JOUHQLNCCKFRIN-UHFFFAOYSA-N
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Patent
US05220018

Procedure details

3-Nitrophenyl-1,3,4-triazole-5-one (250 mg) was dissolved in 10 ml of ethanol, treated with 0.100 g of 10% palladium/carbon catalyst, and hydrogenated on a Parr apparatus at 25 psi for 5 minutes. The reaction mixture was filtered through Celite and concentrated to give 0.160 g of the title compound.
Name
3-Nitrophenyl-1,3,4-triazole-5-one
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[N:14]=[N:13][C:12](=[O:15])[N:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]2[N:14]=[N:13][C:12](=[O:15])[N:11]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
3-Nitrophenyl-1,3,4-triazole-5-one
Quantity
250 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=NC(N=N1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1=NC(N=N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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